Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate: is a chemical compound with the molecular formula C11H18N2O5 and a molecular weight of 258.27 g/mol . It is characterized by the presence of a tert-butyl group, a nitroethenyl group, and a morpholine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters and nitroethenyl compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate can undergo oxidation reactions to form nitroso or nitrate derivatives.
Reduction: The nitro group can also be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of nitroethenyl groups on biological systems. It is also used in the development of new drugs and therapeutic agents .
Medicine: It is also investigated for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also used as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroethenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can result in the inhibition or activation of specific pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Tert-butyl 3-[(E)-2-nitroethenyl]piperidine-4-carboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
Tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-4-carboxylate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness: Tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O5/c1-11(2,3)18-10(14)12-6-7-17-8-9(12)4-5-13(15)16/h4-5,9H,6-8H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIRMOLYMVDCQD-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOCC1/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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